molecular formula C14H27N3O3 B14782809 tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate

tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate

Cat. No.: B14782809
M. Wt: 285.38 g/mol
InChI Key: QDAGZZYGPUZUSQ-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a pyrrolidine ring substituted with:

  • A tert-butyl carbamate group (Boc) at the 1-position.
  • A methyl group and a 2-aminopropanoyl moiety at the 2-position.
  • Stereochemical configuration: (S,S) at the pyrrolidine and alanine-derived positions.

Molecular Formula: C₁₅H₂₉N₃O₃
Molecular Weight: 299.41 g/mol .
Applications: Primarily used as a synthetic intermediate in peptide and drug development, leveraging its chiral centers for bioactive molecule synthesis .

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate

InChI

InChI=1S/C14H27N3O3/c1-10(15)12(18)17-8-6-7-11(17)9-16(5)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3

InChI Key

QDAGZZYGPUZUSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1CN(C)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

Multiple retrosynthetic pathways can be envisioned for this compound:

Approach A: Amide coupling between a protected (S)-alanine derivative and N-methylcarbamate-protected pyrrolidine

Detailed Synthetic Routes

Route A: Via (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate

This route begins with (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate as a key intermediate.

Step 1: Methylation of the carbamate nitrogen

The starting material, (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate, is treated with sodium hydride (NaH) in dimethylformamide (DMF), followed by the addition of iodomethane. This reaction selectively methylates the carbamate nitrogen to produce (S)-tert-Butyl (methyl)(pyrrolidin-2-ylmethyl)carbamate.

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate + NaH + CH3I → 
(S)-tert-Butyl (methyl)(pyrrolidin-2-ylmethyl)carbamate

Reaction conditions typically involve:

  • NaH (1.5 equivalents) in DMF at 0°C
  • Addition of iodomethane (1.2 equivalents)
  • Stirring at room temperature for 1-2 hours

The yield for this methylation step ranges from 75-85%.

Step 2: Amide coupling with N-protected (S)-alanine

The methylated intermediate is coupled with N-protected (S)-alanine (typically N-Boc or N-Fmoc protected) using standard peptide coupling conditions.

(S)-tert-Butyl (methyl)(pyrrolidin-2-ylmethyl)carbamate + N-protected (S)-alanine →
(S)-tert-Butyl (((S)-1-(N-protected-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate

This coupling can be performed using various coupling reagents:

  • EDC·HCl/HOBt system (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride/Hydroxybenzotriazole)
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine)
  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with triethylamine

Step 3: Deprotection of the alanine amino group

The final step involves selective deprotection of the alanine amino group while preserving the tert-butyl carbamate. For N-Boc protected intermediates, selective deprotection can be challenging and typically requires carefully controlled acidic conditions. For N-Fmoc protected intermediates, basic conditions (20% piperidine in DMF) can be used for selective deprotection.

(S)-tert-Butyl (((S)-1-(N-protected-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate →
(S)-tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate

Route B: Via N-methylated pyrrolidine derivatives

This alternative route utilizes N-methylated pyrrolidine derivatives as starting materials.

Step 1: Preparation of (S)-tert-butyl 2-(methylcarbamoylmethyl)pyrrolidine-1-carboxylate

Starting from tert-butyl (S)-pyrrolidine-2-carboxylate, a sequence involving reduction, activation, and amidation with methylamine produces the desired intermediate.

Step 2: Deprotection of the pyrrolidine nitrogen

The Boc group on the pyrrolidine nitrogen is removed using trifluoroacetic acid (TFA) in dichloromethane.

Step 3: Amide coupling with N-Boc-(S)-alanine

The deprotected pyrrolidine is coupled with N-Boc-(S)-alanine using standard peptide coupling conditions.

Step 4: Selective deprotection

The N-Boc group on alanine is selectively deprotected to provide the target compound.

This route has been reported to give overall yields of 45-55%.

Route C: Direct coupling approach

This streamlined approach begins with unprotected building blocks and involves a carefully controlled protection sequence.

Step 1: Preparation of N-methylated pyrrolidine carbamate

(S)-2-(aminomethyl)pyrrolidine is treated with di-tert-butyl dicarbonate selectively at the primary amine, followed by methylation with iodomethane and sodium hydride.

Step 2: Coupling with (S)-alanine or a suitable derivative

The resulting carbamate is coupled directly with (S)-alanine or a suitable protected derivative using optimal coupling conditions to minimize epimerization.

Epimerization-Free Preparation Techniques

Maintaining stereochemical integrity is crucial for this synthesis. Several techniques have been developed to minimize epimerization:

Brønsted Acid-Catalyzed Coupling

A significant method employs (±)-camphorsulfonic acid (CSA) as an organocatalyst for the amide formation step:

Standard Protocol:

  • N-Boc-(S)-alanine (1.0 mmol) and EDC·HCl (1.1 mmol) are dissolved in dichloromethane (15.0 mL)
  • The reaction is stirred at 0°C for 30 minutes
  • The crude reaction is washed with distilled water
  • The dichloromethane solution is transferred to a flask containing the pyrrolidine derivative (2.0 mmol) and CSA (10 mol%)
  • After 24 hours, the reaction is concentrated and purified

This method has been demonstrated to proceed without detectable epimerization, as confirmed by 1H NMR analysis. Yields typically range from 60-80%.

Purification and Characterization

Purification Techniques

The final compound and intermediates are typically purified using:

  • Column chromatography (dichloromethane/methanol gradients)
  • Recrystallization from ethanol/water mixtures
  • Preparative HPLC for final-stage purification

Analytical Characterization

The stereochemical purity and structural integrity are confirmed through:

1H NMR Spectroscopy: Key spectral features include:

  • tert-butyl protons: δ 1.45 ppm (s, 9H)
  • Alanine methyl: δ 1.07-1.10 ppm (d, J = 6.4-6.5 Hz, 3H)
  • N-methyl protons: δ 2.85-2.95 ppm (s, 3H)
  • Pyrrolidine ring protons: δ 1.70-2.10 and 3.10-3.60 ppm (complex multiplets)

Chiral HPLC: Used to confirm stereochemical purity with typical conditions:

  • Chiral stationary phase (e.g., Chiralpak AD-H)
  • Mobile phase: hexane/isopropanol with 0.1% diethylamine
  • Detection at 220 nm

Critical Parameters and Optimization

Temperature Control

The methylation of the carbamate nitrogen is particularly temperature-sensitive:

  • Below 0°C: Reaction proceeds slowly with higher selectivity
  • 0-25°C: Optimal range for most preparations
  • Above 25°C: Increased risk of epimerization and side reactions

Coupling Reagent Selection

The choice of coupling reagent significantly impacts stereochemical retention:

Coupling System Epimerization (%) Yield (%) Reaction Time (h)
EDC·HCl/HOBt <2 73-78 12-24
HATU/DIPEA <1 80-85 8-12
PyBOP/Et3N 2-5 70-76 12-16
EDC·HCl/CSA <0.5 73-81 24

Solvent Effects

The solvent system influences both reaction rate and stereochemical outcome:

Solvent Advantages Disadvantages
Dichloromethane Excellent solubility, high yields Environmental concerns
THF Good for temperature-sensitive steps Water sensitivity
DMF Excellent for nucleophilic reactions Difficult removal, high boiling point
Acetonitrile Good compromise solvent Moderate yields

Scale-Up Considerations

For larger-scale synthesis, several modifications to the standard protocols are recommended:

  • The methylation step is preferably performed with dimethyl sulfate instead of iodomethane due to safety considerations and easier handling
  • The amide coupling step benefits from slower addition rates of coupling reagents to maintain reaction temperature control
  • In-process controls should be implemented to monitor epimerization, particularly during the coupling step

Chemical Reactions Analysis

tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen in the pyrrolidine ring. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. .

Scientific Research Applications

tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Biological Relevance Reference
tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate (Target Compound) C₁₅H₂₉N₃O₃ 299.41 Methyl group, 2-aminopropanoyl (S,S) configuration Peptide intermediate
tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate C₁₆H₃₁N₃O₃ 313.44 Ethyl group replaces methyl (S,S) configuration Enhanced lipophilicity
(S)-tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate C₁₂H₂₂N₂O₂ 226.32 Methylaminomethyl group; lacks 2-aminopropanoyl (S) configuration Building block for receptor ligands
tert-Butyl (S)-(3-(3-fluorophenyl)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate C₁₆H₂₂FN₃O₄ 339.36 3-fluorophenyl, methoxy(methyl)amino substituents (S) configuration HDAC8 inhibitor candidate
tert-Butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate C₁₆H₂₆ClN₅O₄ 387.86 Chloronitropyrimidine ring, cyclohexyl backbone N/A Anticancer intermediate
tert-Butyl (S)-2-(((S)-1-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)... C₂₆H₄₄N₄O₇ 524.65 Branched peptide chain with leucine/valine residues (S,S,S) configuration Peptide-based drug candidate

Biological Activity

tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H27N3O3C_{14}H_{27}N_{3}O_{3} with a molecular weight of approximately 285.38 g/mol. The compound features a tert-butyl group, a pyrrolidine ring, and an aminopropanoyl moiety, which contribute to its unique chemical properties and biological interactions.

Synthesis

The synthesis involves several steps:

  • Protection of Functional Groups : Starting with tert-butyl carbamate.
  • Formation of the Pyrrolidine Ring : Utilizing various reagents under controlled conditions.
  • Coupling Reactions : To attach the aminopropanoyl group.

Industrial methods often employ palladium-catalyzed reactions to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may modulate the activity of certain molecular targets involved in various physiological processes. Research indicates potential roles in neuroprotection and modulation of neurotransmitter systems .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Neuroprotective Effects : Potentially protecting astrocytes from amyloid beta-induced toxicity.
  • Enzyme Inhibition : Acting as an inhibitor for enzymes such as β-secretase and acetylcholinesterase, which are crucial in Alzheimer's disease pathology .

Data Table: Biological Activity Summary

Biological Activity Description Reference
NeuroprotectionProtects astrocytes against amyloid beta toxicity
Enzyme InhibitionInhibits β-secretase (IC50 = 15.4 nM)
Acetylcholinesterase InhibitionK i = 0.17 μM
Amyloid Aggregation Inhibition85% inhibition at 100 μM

Case Studies

  • Alzheimer's Disease Model : A study investigated the effects of this compound on an Alzheimer’s disease model using scopolamine-treated rats. The compound showed a reduction in Aβ 1-42 levels, indicating potential therapeutic benefits in neurodegenerative disorders .
  • Cell Culture Experiments : In cell culture studies, the compound was found to significantly reduce TNF-α levels and free radicals in astrocytes exposed to amyloid beta, suggesting its role in mitigating inflammatory responses associated with neurodegeneration .

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